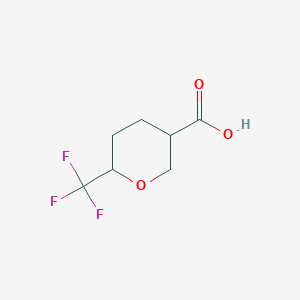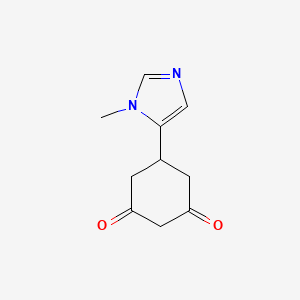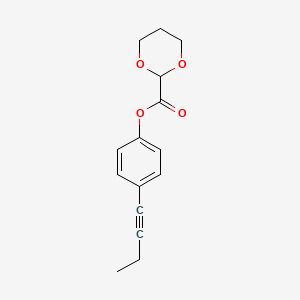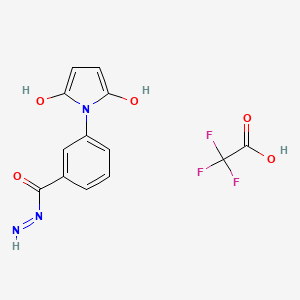![molecular formula C13H17Cl2N3 B12944872 (S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 2244899-62-3](/img/structure/B12944872.png)
(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a chloro and methyl group attached to a benzimidazole ring, along with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chloro and methyl groups at the desired positions on the benzimidazole ring.
Attachment of the Pyrrolidine Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced benzimidazole compounds.
Scientific Research Applications
(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methyl-1H-benzo[d]imidazole
- 7-Methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole
- 6-Chloro-7-methyl-1H-benzo[d]imidazole
Uniqueness
(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2244899-62-3 |
|---|---|
Molecular Formula |
C13H17Cl2N3 |
Molecular Weight |
286.20 g/mol |
IUPAC Name |
5-chloro-4-methyl-2-[(2S)-2-methylpyrrolidin-2-yl]-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C13H16ClN3.ClH/c1-8-9(14)4-5-10-11(8)17-12(16-10)13(2)6-3-7-15-13;/h4-5,15H,3,6-7H2,1-2H3,(H,16,17);1H/t13-;/m0./s1 |
InChI Key |
OSFVHBSKNUZBTN-ZOWNYOTGSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(N2)[C@@]3(CCCN3)C)Cl.Cl |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)C3(CCCN3)C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


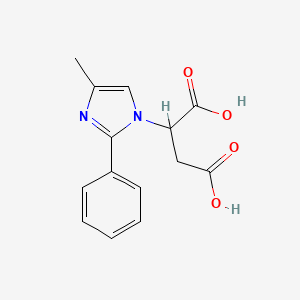
![tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12944797.png)
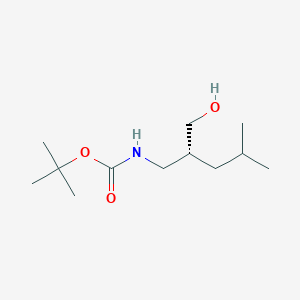
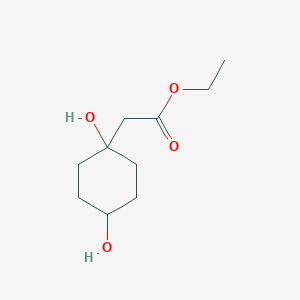
![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
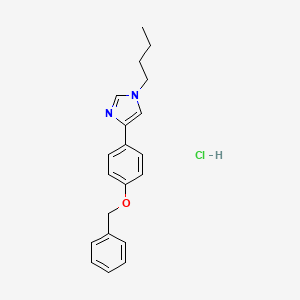
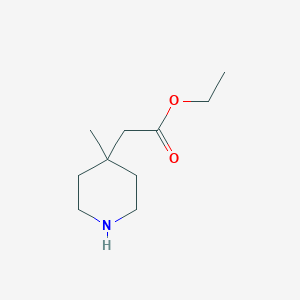
![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)
![2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride](/img/structure/B12944828.png)

